4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide
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Overview
Description
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C20H24N2OS. It is a member of the piperidine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide typically involves the reaction of 4-benzylpiperidine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor (MAOI).
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine. This compound also functions as a monoamine oxidase inhibitor (MAOI), which can affect neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
Uniqueness
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide is unique due to its specific combination of a piperidine ring with a benzyl and methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
4-benzyl-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-23-19-10-6-5-9-18(19)21-20(24)22-13-11-17(12-14-22)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPHKQPQWBAYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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